molecular formula C11H17Cl2N3 B3089732 [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride CAS No. 1197750-35-8

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride

Cat. No.: B3089732
CAS No.: 1197750-35-8
M. Wt: 262.18
InChI Key: GXDMTBAAMNCYOP-UHFFFAOYSA-N
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Description

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride is a chemical compound with the molecular formula C11H15N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride typically involves the reaction of benzimidazole with propylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions of the benzimidazole ring.

Uniqueness

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzimidazole with propyl and methylamine groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDMTBAAMNCYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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